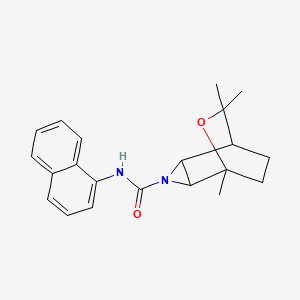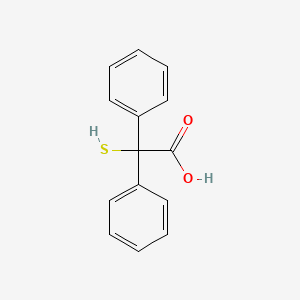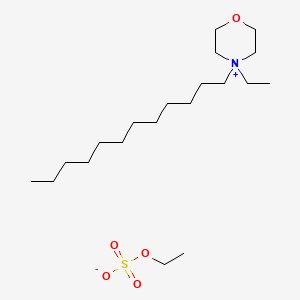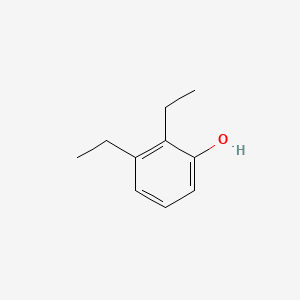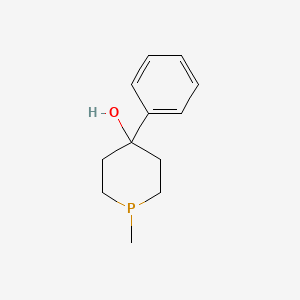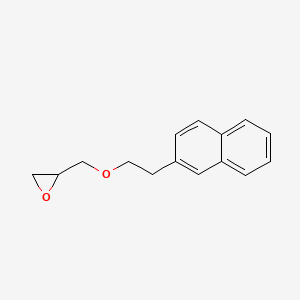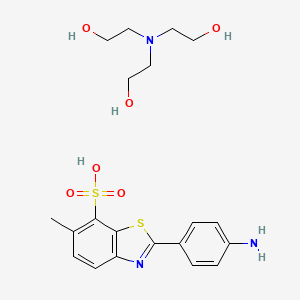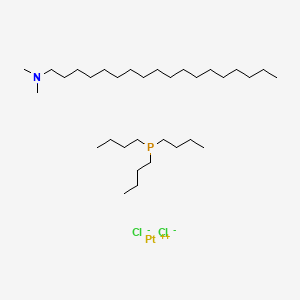
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is a complex organometallic compound. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a platinum center coordinated with dichloro, N,N-dimethyl-1-octadecanamine, and tributylphosphine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- typically involves the reaction of platinum(II) chloride with N,N-dimethyl-1-octadecanamine and tributylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to obtain a product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the dichloro or tributylphosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions may produce platinum compounds with altered oxidation states.
Scientific Research Applications
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triphenylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triethylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(trimethylphosphine)
Uniqueness
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of the tributylphosphine ligand, in particular, influences the compound’s solubility, stability, and catalytic activity, distinguishing it from other similar platinum complexes.
This detailed article provides a comprehensive overview of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
68928-30-3 |
|---|---|
Molecular Formula |
C32H70Cl2NPPt |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-1-amine;platinum(2+);tributylphosphane;dichloride |
InChI |
InChI=1S/C20H43N.C12H27P.2ClH.Pt/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h4-20H2,1-3H3;4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RJFPNKVBCJBIRY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


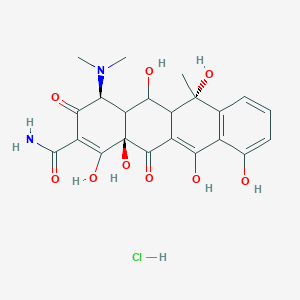
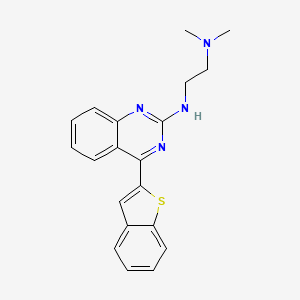
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
